molecular formula C16H15NO B1626026 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline CAS No. 59224-73-6

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline

Cat. No.: B1626026
CAS No.: 59224-73-6
M. Wt: 237.3 g/mol
InChI Key: RXFMNKGACYRRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This specific compound features a methoxyphenyl group attached to the isoquinoline core, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFMNKGACYRRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483201
Record name Isoquinoline, 3,4-dihydro-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59224-73-6
Record name Isoquinoline, 3,4-dihydro-1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the 3,4-dihydroisoquinoline core structure.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts or catalyst-free processes in aqueous media to minimize environmental impact .

Chemical Reactions Analysis

Functionalization via Substitution Reactions

The methoxyphenyl and dihydroisoquinoline moieties enable selective substitutions:

Nucleophilic Aromatic Substitution

  • Site : Methoxy group at the para position.

  • Reagents : HBr/AcOH (demethylation), alkyl halides (alkylation).

  • Example : Demethylation yields 1-(4-hydroxyphenyl)-3,4-dihydroisoquinoline, a precursor for further derivatization .

Amidation/Thioamidation

  • Reagents : Substituted benzoic acids or isothiocyanates.

  • Conditions : DCC/DMAP coupling or direct thiourea formation .

Case Study :

  • Reaction with 4-methoxyphenyl isothiocyanate yields N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (Compound 4 , 298 [M<sup>+</sup>], EI-MS) .

ProductReagentSolventYield (%)
Carbothioamide4-MeO-C<sub>6</sub>H<sub>4</sub>NCSDMSO82

Reduction of Dihydroisoquinoline Core

  • Reagents : NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

  • Outcome : Saturation of the 3,4-dihydro ring to tetrahydroisoquinoline derivatives .

Oxidation to Isoquinolinones

  • Reagents : KMnO<sub>4</sub> or Dess-Martin periodinane.

  • Application : Generates 1-oxo-3,4-dihydroisoquinoline intermediates for PARP inhibitor development .

Example :

  • Oxidation of 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline → 1-oxo derivative (IC<sub>50</sub> = 156 nM vs. PARP1) .

Cycloaddition and Ring Expansion

The dihydroisoquinoline core participates in Diels-Alder reactions:

  • Dienophile : Maleic anhydride or acrylates.

  • Outcome : Six-membered fused ring systems with enhanced stereochemical complexity .

Antidepressant Analogues

  • Modification : Introduction of electron-withdrawing groups (e.g., -CF<sub>3</sub>) at C-4.

  • Result : Compound 6a-1 reduced immobility time in forced swim tests (FST) by 47% vs. control .

Tubulin Polymerization Inhibitors

  • Strategy : 1,4-Disubstitution with aryl/heteroaryl groups.

  • Example : 1-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline (IC<sub>50</sub> = 0.8 μM vs. tubulin) .

Analytical and Mechanistic Insights

  • Structural Confirmation : <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography validate regioselectivity in substitutions .

  • Kinetics : Bischler-Napieralski cyclization follows first-order kinetics under microwave conditions (k = 0.12 min<sup>−1</sup>) .

Scientific Research Applications

Medicinal Chemistry

The structural properties of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline suggest its utility in developing new pharmaceuticals. The compound's isoquinoline backbone is known for its biological activity, making it a candidate for drug development targeting several diseases.

Neuroprotective Agents

Research indicates that derivatives of 3,4-dihydroisoquinoline can exhibit neuroprotective effects. For instance, studies have shown that certain compounds within this class can protect neuronal cells from damage induced by glucocorticoids, which are often implicated in stress-related disorders. Specifically, one study highlighted the protective effects of synthesized compounds on PC12 cells, which serve as a model for neurotoxicity and neuroprotection .

Treatment of Neurodegenerative Disorders

Several patents and studies have pointed to the potential of compounds like this compound in treating neurodegenerative diseases such as Alzheimer's disease and Frontotemporal dementia (FTD). These compounds may modulate granule protein precursors associated with these disorders, enhancing their therapeutic efficacy .

Kinase Inhibition

The presence of the dihydroisoquinoline ring system in this compound suggests its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, and their inhibition can lead to therapeutic benefits in cancer and other diseases. Preliminary studies indicate that this compound may inhibit specific kinases, although further investigation is required to establish its therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is essential for optimizing its biological activity. Various synthetic methodologies have been explored to create derivatives with improved efficacy against targeted biological pathways.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes involving cyclization reactions that incorporate the methoxyphenyl group into the isoquinoline framework. Efficient synthetic strategies are crucial for producing analogs necessary for biological evaluation .

Structure-Activity Relationship

Investigating the SAR helps identify which modifications to the compound enhance its activity against specific targets. For example, variations at the C-1 position of the dihydroisoquinoline scaffold have been explored to improve neuroprotective properties and kinase inhibition .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFindings
Study on Neuroprotective EffectsDemonstrated protective effects against corticosterone-induced lesions in PC12 cells .
Patent on Granule Protein ModulationIdentified potential applications in treating Alzheimer's and FTD by modulating granule protein precursors .
Kinase Inhibition ResearchSuggested potential as a kinase inhibitor with implications for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It interferes with pathways such as nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca2±mediated fusion . These pathways play crucial roles in processes like viral replication and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacological agent and its utility in various scientific research applications .

Biological Activity

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15NO
  • Molecular Weight : 237.30 g/mol
  • Structure : The compound features a methoxy group on a phenyl ring attached to a dihydroisoquinoline structure, which is known for its varied biological properties.

Biological Activities

  • Anticancer Activity
    • Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects
    • The compound has been evaluated for its neuroprotective effects against corticosterone-induced neuronal damage in PC12 cells. It demonstrated a capacity to reduce cellular damage and improve survival rates, suggesting potential applications in treating neurodegenerative diseases .
  • Spasmolytic Activity
    • Studies have indicated that this compound possesses spasmolytic properties, making it a candidate for treating smooth muscle disorders. Its ability to relax smooth muscle suggests therapeutic potential in gastrointestinal and other smooth muscle-related conditions .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition may contribute to its anticancer effects by preventing cancer cells from repairing DNA damage .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress-related damage, further supporting its neuroprotective role .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in various cancer cell lines ,
NeuroprotectiveProtects PC12 cells from corticosterone damage ,
SpasmolyticInduces relaxation in smooth muscle
Enzyme InhibitionInhibits PARP activity
AntioxidantExhibits free radical scavenging properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline
Reactant of Route 2
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.